
2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone” is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. It has a molecular formula of C15H20FNO4S .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a sulfonyl group, which is further connected to a fluorophenyl group . The compound has an average mass of 329.387 Da and a monoisotopic mass of 329.109711 Da .Scientific Research Applications
Synthesis and Application in Carbohydrate Chemistry
One application involves the design and synthesis of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor for carbohydrate chemistry. This work showcases the utility of the Fsec group for the protection of hydroxyl groups, demonstrating its stability under various conditions and its potential in the synthesis of complex carbohydrates (Spjut, Qian, & Elofsson, 2010).
Derivatization Reagent for Liquid Chromatography
Another study introduces a new sulfonate reagent for analytical derivatization in liquid chromatography, emphasizing the compound's role in enhancing detection sensitivity and facilitating the removal of excess reagent. This application underlines the compound's versatility in analytical chemistry, contributing to more efficient and sensitive analytical processes (Wu et al., 1997).
Mechanistic Studies in Electrochemistry
The effect of N-acyl and N-sulfonyl groups, including those similar to the compound , on the anodic methoxylation of piperidine derivatives has been examined. This research provides insights into the influence of substituents on electrochemical reactions, contributing to a deeper understanding of reaction mechanisms in organic electrochemistry (Golub & Becker, 2015).
Development of Antimicrobial Agents
Research into the synthesis of novel Schiff bases using derivatives that share structural similarities with 2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone has highlighted potential antimicrobial applications. Such studies indicate the broader utility of this compound in the development of new antimicrobial agents, showcasing its importance in medicinal chemistry (Puthran et al., 2019).
Contributions to Material Science
Finally, the synthesis and evaluation of new materials, such as proton exchange membranes for fuel cell applications, illustrate the compound's role in advancing material science. By contributing to the development of high-performance materials, research involving this compound plays a crucial part in addressing energy challenges (Kim, Robertson, & Guiver, 2008).
Future Directions
Properties
IUPAC Name |
2-ethoxy-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c1-2-21-11-15(18)17-9-7-14(8-10-17)22(19,20)13-5-3-12(16)4-6-13/h3-6,14H,2,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOANLJVUJNHJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
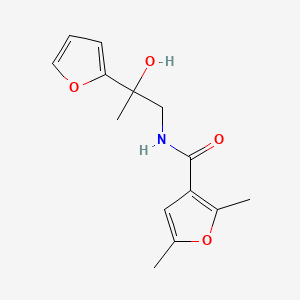
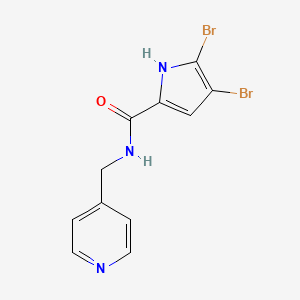

![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375610.png)
![Ethyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2375611.png)


![N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2375614.png)
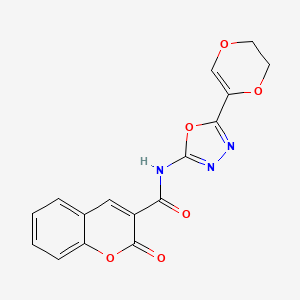
![8-(3,4-Dimethoxybenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2375619.png)
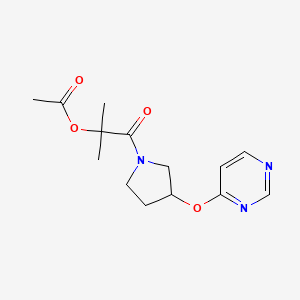
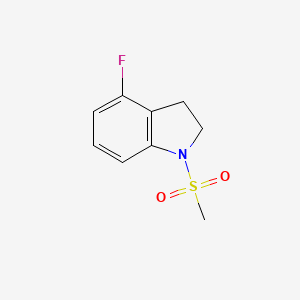
![3-(tert-butyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375623.png)
![2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2375628.png)
